molecular formula C14H13FN2O3S B4513288 N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine

N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine

Cat. No.: B4513288
M. Wt: 308.33 g/mol
InChI Key: GPUNFGLXCCPYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine is a synthetic organic compound that features a thiazole ring substituted with a fluorophenyl group and a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thiazole ring.

    Attachment of the Beta-Alanine Moiety: The final step involves coupling the thiazole derivative with beta-alanine using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzylamine
  • 3-Bromo-5-fluoropyridine-2-carboxylic acid

Uniqueness

N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine is unique due to its specific combination of a thiazole ring, fluorophenyl group, and beta-alanine moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-[[2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c1-8-12(13(20)16-6-5-11(18)19)21-14(17-8)9-3-2-4-10(15)7-9/h2-4,7H,5-6H2,1H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUNFGLXCCPYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine
Reactant of Route 2
Reactant of Route 2
N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine
Reactant of Route 3
N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine
Reactant of Route 4
N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine
Reactant of Route 5
N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine
Reactant of Route 6
N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine

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